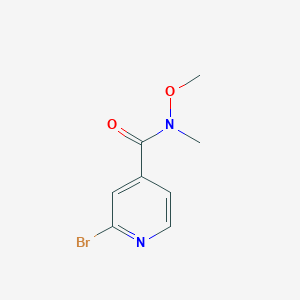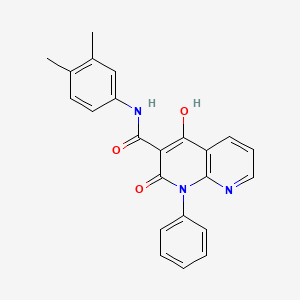![molecular formula C8H4INO2 B2582729 7-Iodofuro[3,2-c]pyridine-2-carbaldehyde CAS No. 342601-33-6](/img/structure/B2582729.png)
7-Iodofuro[3,2-c]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodofuro[3,2-c]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H4INO2 . It has an average mass of 273.027 Da and a monoisotopic mass of 272.928650 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4INO2/c9-7-3-10-2-5-1-6 (4-11)12-8 (5)7/h1-4H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Structural and Spectroscopic Analysis
7-Iodofuro[3,2-c]pyridine-2-carbaldehyde and related compounds have been the subject of structural and spectroscopic studies due to their potential as building blocks in the synthesis of antibacterial, antifungal, and anticancer agents. For instance, studies involving compounds like 7-azaindole-3-carboxaldehyde (a structurally similar compound) have provided insights into their crystal structure, vibrational spectra, and intermolecular interactions. These characteristics are crucial for understanding the compound's reactivity and stability, which are essential for its application in creating new pharmacologically active compounds (Morzyk-Ociepa et al., 2017).
Synthesis of Antibacterial Agents
The synthesis and transformation of derivatives related to furo[3,2-c]pyridine have been extensively explored for their potential in generating new antibacterial agents. For example, through reactions involving Gould-Jacobs and subsequent modifications, compounds have been generated that show antibacterial activity comparable to known antibiotics against various bacteria. These synthetic pathways highlight the versatility of furo[3,2-c]pyridine derivatives in medicinal chemistry and their potential role in developing new antibacterial drugs (Görlitzer et al., 2000).
Development of Heterocyclic Compounds
The utility of this compound extends to the development of heterocyclic compounds through various reactions, including Sonogashira-type cross-coupling reactions. These reactions have been used to create pyrazolo[4,3-c]pyridines, among other products, demonstrating the compound's role as a precursor in synthesizing heterocyclic structures with potential applications in drug development and material science (Vilkauskaitė et al., 2011).
Antimicrobial Activity Research
Further research into derivatives of furo[3,2-c]pyridine has shown that some of these compounds exhibit moderate to good antimicrobial activity against specific bacteria and fungi. This research underscores the potential of this compound derivatives in contributing to the development of new antimicrobial agents capable of addressing current challenges in treating infections (Hrasna et al., 2012).
Safety and Hazards
The safety information for 7-Iodofuro[3,2-c]pyridine-2-carbaldehyde indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
7-iodofuro[3,2-c]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-7-3-10-2-5-1-6(4-11)12-8(5)7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKVIPXWLJIRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC2=C(C=NC=C21)I)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid](/img/structure/B2582646.png)


![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2582650.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2582655.png)

![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2582657.png)
![[2-[2-(3-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2582658.png)

![2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B2582660.png)
![N-isobutyl-4-isopropyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582661.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2582666.png)
